molecular formula C12H10N4O2S2 B11030712 2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B11030712
M. Wt: 306.4 g/mol
InChI Key: KVSRXWHVXINRER-UHFFFAOYSA-N
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Description

2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex heterocyclic compound that features a thiazole ring fused with a pyrimidine ring. This compound is part of a broader class of thiazole derivatives, which are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

The synthesis of 2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate thiazole and pyrimidine intermediates under controlled conditions. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as acids or bases to facilitate the cyclization process . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity, often through the use of continuous flow reactors and automated synthesis systems .

Mechanism of Action

The mechanism of action of 2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in DNA replication, leading to anticancer effects . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis .

Properties

Molecular Formula

C12H10N4O2S2

Molecular Weight

306.4 g/mol

IUPAC Name

2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C12H10N4O2S2/c1-6-3-13-11(19-6)15-9(17)8-4-14-12-16(10(8)18)5-7(2)20-12/h3-5H,1-2H3,(H,13,15,17)

InChI Key

KVSRXWHVXINRER-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2=CN=C3N(C2=O)C=C(S3)C

Origin of Product

United States

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